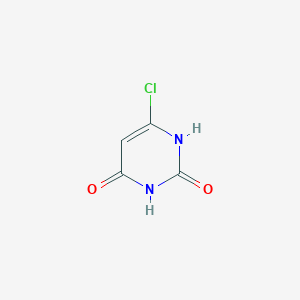

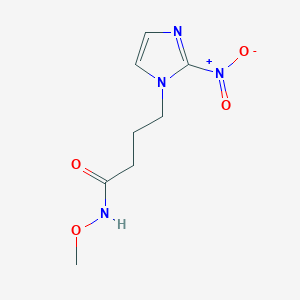

![molecular formula C7H4N2O2 B136860 1H-ピロロ[3,2-b]ピリジン-2,3-ジオン CAS No. 153072-89-0](/img/structure/B136860.png)

1H-ピロロ[3,2-b]ピリジン-2,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

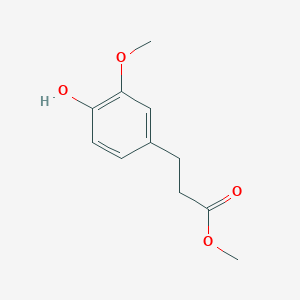

1H-Pyrrolo[3,2-b]pyridine-2,3-dione derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including organic electronics and medicinal chemistry. These compounds are characterized by a fused pyrrole and pyridine ring system with a dione functionality, which contributes to their unique chemical behavior and reactivity .

Synthesis Analysis

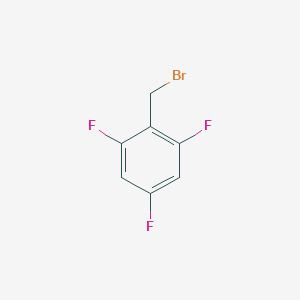

The synthesis of these derivatives often involves multistep reactions with careful selection of starting materials and reaction conditions. For instance, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has been achieved through a novel one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a crucial catalyst . Additionally, the synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine has been reported, highlighting the versatility of these compounds in forming various substituted derivatives .

Molecular Structure Analysis

The molecular structure of these derivatives is crucial in determining their chemical and physical properties. For example, the placement of electron-withdrawing substituents in certain positions can create an acceptor-donor-acceptor type fluorophore, leading to compounds with intriguing optical properties, such as strong blue fluorescence and high quantum yields . The molecular structure also influences the stability and reactivity of these compounds, as seen in the forced degradation and photodegradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-2,3-dione derivatives participate in a variety of chemical reactions, which can be exploited for their functionalization or transformation into other useful compounds. For example, the active methylene unit of pyrrolizine-1,3-dione can couple readily with diazonium salts to provide hydrazone derivatives . Moreover, these derivatives can undergo oxidative cleavage and other cascade reactions to form new structures, such as 1,2-dihydropyridines and spiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridine-2,3-dione derivatives are influenced by their molecular structure. Their redox properties, chemical and spectral characteristics, and electron-accepting capabilities have been studied, revealing their potential as interesting redox systems . Additionally, their corrosion inhibitive action against carbon steel in hydrochloric acid medium has been investigated, demonstrating their practical applications in industrial settings .

科学的研究の応用

癌治療のためのFGFR阻害

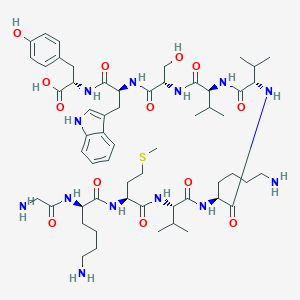

線維芽細胞成長因子受容体(FGFR)ファミリーは、FGFR1〜4アイソフォームを含み、臓器の発達、細胞増殖、移動、血管新生などのさまざまな細胞プロセスに関与しています . 変異によるFGFRシグナルの異常な活性化は、いくつかの癌に関連しています。研究者は、FGFR1、2、および3に対して有望な活性を示す、FGFRを標的とする1H-ピロロ[2,3-b]ピリジン誘導体を開発しました。 例えば、化合物4hは強力なFGFR阻害活性を示し、乳がん細胞の増殖と移動を阻害しました .

ヒト好中球エラスターゼ(HNE)阻害

1H-ピロロ[2,3-b]ピリジンは、HNE阻害剤を開発するための足場として役立ちます。HNEは、特に肺に関連する状態における炎症性疾患に関与するセリンプロテアーゼです。 この化合物は、血糖値を下げる効果を示し、糖尿病の管理および関連する疾患における潜在的な用途を示唆しています .

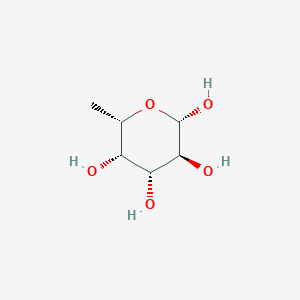

抗糖尿病特性

1H-ピロロ[2,3-b]ピリジンから誘導された化合物は、血糖値を下げる能力を実証しています。 このように、それらは高血糖症、1型糖尿病、インスリン抵抗性、および関連する代謝性疾患の予防と治療に役立つ可能性があります .

TNIK阻害

社内スクリーニングにより、1H-ピロロ[2,3-b]ピリジン足場はTNIK(Traf2-およびNck-相互作用キナーゼ)を効果的に阻害することが明らかになりました。 合成された一部の化合物は、強力なTNIK阻害を示し、さらなる研究の潜在的な候補となっています .

抗菌活性

研究によると、1H-ピロロ[2,3-b]ピリジン誘導体は抗菌特性を持っています。 それらの作用機序と特定の標的についての調査は現在進行中です .

神経保護の可能性

まだ初期段階ですが、研究では1H-ピロロ[2,3-b]ピリジン誘導体の神経保護効果を調査してきました。 これらの化合物は、神経変性疾患の軽減に有望ですが、さらなる研究が必要です .

作用機序

Target of Action

The primary targets of 1H-Pyrrolo[3,2-b]pyridine-2,3-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-Pyrrolo[3,2-b]pyridine-2,3-dione interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 1H-Pyrrolo[3,2-b]pyridine-2,3-dione results in the disruption of these pathways .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .

Result of Action

The compound exhibits potent inhibitory activity against FGFRs . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

将来の方向性

特性

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-6-5-4(9-7(6)11)2-1-3-8-5/h1-3H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYFYUSRNVYACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=O)N2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505500 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153072-89-0 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)

![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)